molecular formula C15H18N2O3S2 B5112999 N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE

N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE

Cat. No.: B5112999
M. Wt: 338.4 g/mol
InChI Key: HJXOFMXJVWXZJR-UHFFFAOYSA-N
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Description

N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a morpholine ring attached to a phenyl group, which is further connected to a thiophene-2-sulfonamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE typically involves the condensation of 4-(morpholin-4-yl)benzaldehyde with thiophene-2-sulfonamide under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial to ensure the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE is unique due to the presence of the morpholine ring and phenyl group, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[(4-morpholin-4-ylphenyl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c18-22(19,15-2-1-11-21-15)16-12-13-3-5-14(6-4-13)17-7-9-20-10-8-17/h1-6,11,16H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXOFMXJVWXZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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